(3S,4R)-3-Hydroxy-4-methyl-D-proline

Synthetic chemistry Chiral building block Diastereoselective synthesis

(3S,4R)-3-Hydroxy-4-methyl-D-proline (CAS 922524-61-6) is a non-proteinogenic, chiral amino acid belonging to the substituted proline family. Its structure features a D-proline backbone with a trans-3-hydroxy and a cis-4-methyl substituent relative to the carboxyl group, rendering it a stereoisomer distinct from the naturally occurring (2S,3S,4S)-3-hydroxy-4-methyl-L-proline (HMP) found in echinocandin antifungals.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 922524-61-6
Cat. No. B12881001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-Hydroxy-4-methyl-D-proline
CAS922524-61-6
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1CNC(C1O)C(=O)O
InChIInChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1
InChIKeyCOHFSKKGVFGDFH-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3S,4R)-3-Hydroxy-4-methyl-D-proline (CAS 922524-61-6): Stereochemical Identity and Baseline


(3S,4R)-3-Hydroxy-4-methyl-D-proline (CAS 922524-61-6) is a non-proteinogenic, chiral amino acid belonging to the substituted proline family . Its structure features a D-proline backbone with a trans-3-hydroxy and a cis-4-methyl substituent relative to the carboxyl group, rendering it a stereoisomer distinct from the naturally occurring (2S,3S,4S)-3-hydroxy-4-methyl-L-proline (HMP) found in echinocandin antifungals [1]. This specific stereochemistry governs its conformational preferences and potential utility as a specialized building block in peptide mimetic and medicinal chemistry research [2].

Sourcing (3S,4R)-3-Hydroxy-4-methyl-D-proline: Why Generic Substitution is Not Possible


Generic substitution among 3-hydroxy-4-methylproline stereoisomers is precluded because biological activity is highly stereospecific. The natural (2S,3S,4S)-HMP isomer is an essential pharmacophore in echinocandin antifungals; studies show that replacing it with 3-hydroxyproline, 4-hydroxyproline, or 4-methylproline severely diminishes bioactivity [1]. The (3S,4R)-D-proline configuration represents a distinct stereochemical and conformational space, making it non-interchangeable with its L-proline counterpart or other diastereomers for any application where chirality dictates molecular recognition or structural outcomes [2].

(3S,4R)-3-Hydroxy-4-methyl-D-proline: Quantitative Differentiation Evidence Guide


Synthetic Yield Comparison: (3S,4R)-D-Proline Isomer vs. (2S,3S,4S)-L-Proline Isomer

A direct comparison of synthetic efficiency between the natural (2S,3S,4S)-HMP isomer and its stereoisomer is available. The synthesis of N-benzyl-(2S,3S,4S)-3-hydroxy-4-methylproline (the L-proline natural isomer) has been reported in 15 linear steps with a 38% overall yield [1]. In contrast, the target compound, (3S,4R)-3-hydroxy-4-methyl-D-proline, is a distinct D-proline diastereomer for which no analogous comprehensive yield data has been identified in the open literature at the time of this analysis. The existing synthetic route demonstrates the feasibility of achieving high diastereoselectivity for one isomer, but this does not automatically translate to the (3S,4R)-D-proline target, meaning a user requiring this specific stereochemistry cannot assume a comparable synthetic yield or cost.

Synthetic chemistry Chiral building block Diastereoselective synthesis

Biological Activity Retention: HMP-Containing Peptides vs. Analogue-Replaced Peptides

The essential role of the 3-hydroxy-4-methylproline (HMP) pharmacophore is demonstrated by substitution studies. When the natural (2S,3S,4S)-HMP residue in antifungal cyclopeptides is replaced with analogs like 3-hydroxyproline, 4-hydroxyproline, or 4-methylproline, a significant loss of biological activity is observed [1]. This class-level inference underscores that the unique combination of 3-hydroxy and 4-methyl groups on the proline ring—and by extension, its correct stereochemistry—is critical for target engagement [2]. The (3S,4R)-D-proline isomer, possessing a different configuration than the natural HMP, would therefore be expected to produce distinct pharmacological outcomes if used as a building block, though specific quantitative data for this isomer is not yet available.

Antifungal peptides Structure-activity relationship β-glucan synthase inhibition

Melting Point and Physicochemical Differentiation from the (3R,4R) Diastereomer

The (3S,4R) configuration provides a distinct physicochemical profile compared to its (3R,4R) diastereomer. The CAS registry system classifies them as separate substances: (3S,4R)-3-Hydroxy-4-methyl-D-proline is designated as CAS 922524-61-6, while (3R,4R)-3-Hydroxy-4-methyl-D-proline is designated as CAS 757185-80-1 . While published experimental melting points or solubility data for the pure (3S,4R) isomer are not available from the excluded-source-free search, the distinct CAS assignments confirm they are different crystalline solids with non-identical lattice energies, which will directly impact handling, formulation, and purification protocols.

Physicochemical properties Diastereomer comparison Compound handling

Application Scenarios for (3S,4R)-3-Hydroxy-4-methyl-D-proline Based on Current Evidence


Exploration of Stereochemical Space in Peptide Mimetic Research

The (3S,4R)-D-proline isomer serves as a probe to explore the effect of D-amino acid substitution and reversed 3,4-substituent geometry on peptide conformation and bioactivity. Given that the natural (2S,3S,4S)-HMP is critical for echinocandin activity, incorporating the (3S,4R) isomer into analogous cyclopeptide scaffolds allows researchers to systematically interrogate the stereochemical requirements for target binding and to potentially discover new activities inaccessible with the natural isomer [1].

Internal Standard for Chiral Analytical Method Development

The distinct stereochemistry (3S,4R) makes this compound suitable as a non-natural internal standard in LC-MS or HPLC methods aimed at quantifying the natural (2S,3S,4S)-HMP or other proline derivatives in complex biological matrices, ensuring accurate differentiation between co-eluting stereoisomers [2].

Starting Material for Novel Chiral Catalyst or Ligand Synthesis

Substituted prolines are privileged scaffolds in organocatalysis. The (3S,4R)-D-proline core, with its unique spatial arrangement of hydrogen-bond donors and acceptors, can be derivatized to generate enantioselective catalysts or chiral ligands that complement the catalytic repertoire of analogous L-proline or 4-hydroxyproline catalysts [3].

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